

# Technical Guide: Certificate of Analysis for N-Desmethyl Pirenzepine-d8

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Compound of Interest		
Compound Name:	N-Desmethyl Pirenzepine-d8	
Cat. No.:	B563618	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the certification of **N-Desmethyl Pirenzepine-d8**, a critical internal standard for pharmacokinetic and metabolic studies. The information presented herein is synthesized from established analytical practices for deuterated compounds and serves as a detailed reference for its application in research and drug development.

**Compound Information** 

Parameter	Value
Compound Name	N-Desmethyl Pirenzepine-d8
CAS Number	1189860-05-6
Molecular Formula	C18H11D8N5O2
Molecular Weight	345.43 g/mol
Structure	(Chemical structure image would be placed here in a full document)
Intended Use	Internal standard for analytical and pharmacokinetic research.[1]

## **Quantitative Data Summary**



The following tables summarize the quantitative analysis performed to certify the quality and purity of **N-Desmethyl Pirenzepine-d8**.

**Table 1: Purity and Impurity Profile** 

Test	Method	Result
Chemical Purity	HPLC-UV	99.8%
Purity Assay	qNMR	99.7% (w/w)
Related Impurities	HPLC-UV	< 0.1%
Residual Solvents	GC-HS	< 0.1%
Water Content	Karl Fischer	0.15%

**Table 2: Isotopic Purity** 

Test	Method	Result
Isotopic Purity	LC-MS	99.5% Deuterium Incorporation
Isotopic Distribution	LC-MS	d8: 99.5%, d7: 0.4%, d0-d6: <0.1%

# **Experimental Protocols**

Detailed methodologies for the key analytical tests are provided below.

# High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical substances by separating the main compound from any potential impurities.[1][2][3][4][5]

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
- Column: Zorbax SB-C18, 4.6 x 150 mm, 3.5 μm.



- Mobile Phase:
  - A: 0.1% Formic acid in Water
  - B: 0.1% Formic acid in Acetonitrile
- Gradient:

Time (min)	%B
0	10
20	90
25	90
25.1	10

| 30 | 10 |

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

· Detection Wavelength: 254 nm

Injection Volume: 5 μL

• Sample Preparation: The sample is accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

# Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assay

Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[6][7][8][9][10][11]

Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.



- Internal Standard: Maleic Anhydride (Certified Reference Material).
- Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).
- Sample Preparation:
  - Accurately weigh approximately 10 mg of N-Desmethyl Pirenzepine-d8 and 5 mg of the internal standard into a clean vial.
  - Dissolve the mixture in 0.75 mL of DMSO-d6.
  - Transfer the solution to a 5 mm NMR tube.
- Acquisition Parameters:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay (d1): 30 s
  - o Acquisition Time: 4 s
- Data Processing:
  - Apply a 0.3 Hz line broadening exponential window function.
  - Perform manual phasing and baseline correction.
  - Integrate a well-resolved, non-overlapping peak of the analyte and a distinct peak of the internal standard.
  - The purity is calculated based on the integral values, the number of protons for each signal, and the weights of the analyte and internal standard.

# Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity



LC-MS is employed to determine the isotopic purity by measuring the relative abundance of different isotopologues of the molecule.[12][13][14][15][16]

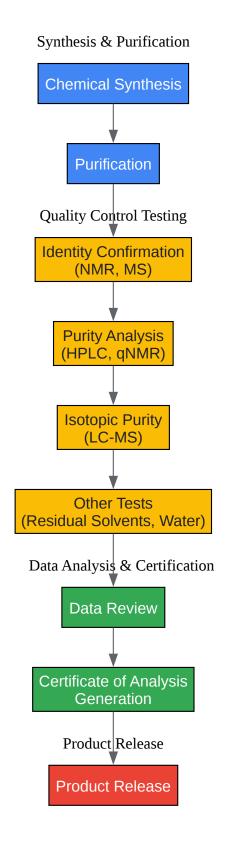
- Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer.
- Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 μm.
- Mobile Phase:
  - A: 0.1% Formic acid in Water
  - B: 0.1% Formic acid in Acetonitrile
- Gradient: A fast gradient from 5% to 95% B over 5 minutes.
- Flow Rate: 0.5 mL/min
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Data Acquisition: Full scan mode from m/z 100 to 500.
- Data Analysis: The isotopic distribution is determined by extracting the ion chromatograms for the expected mass-to-charge ratios of the d0 to d8 species and calculating their relative peak areas.

### **Visualizations**

### **Quality Control and Certification Workflow**

The following diagram illustrates the general workflow for the quality control and certification of a chemical standard like **N-Desmethyl Pirenzepine-d8**.





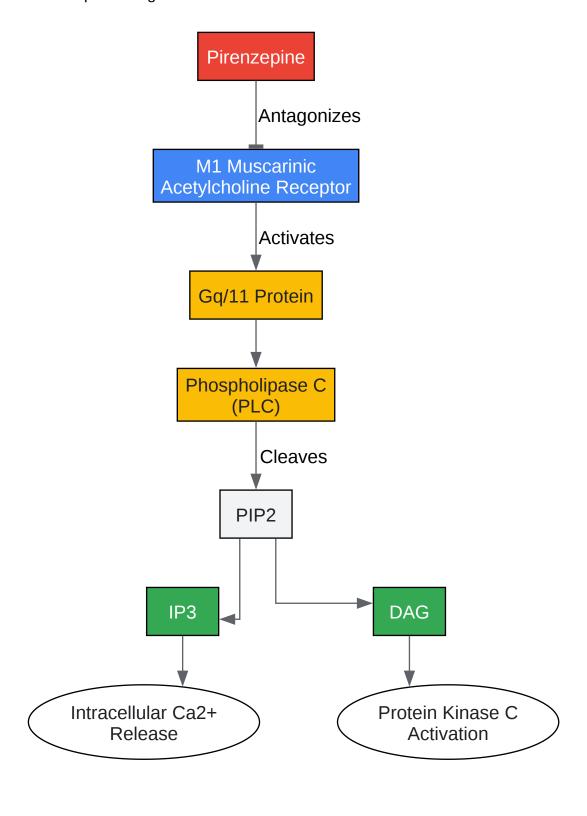
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Caption: Quality control workflow for **N-Desmethyl Pirenzepine-d8**.



## **Pirenzepine Signaling Pathway**

**N-Desmethyl Pirenzepine-d8** is a metabolite of Pirenzepine. Understanding the parent drug's mechanism of action is crucial for researchers. Pirenzepine is a selective M1 muscarinic acetylcholine receptor antagonist.





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Caption: Simplified signaling pathway of Pirenzepine.

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